1H NMR and 13C NMR chemical shifts for 1,1,1-Trifluoro-3-((4-methoxyphenyl)amino)propan-2-ol
1H NMR and 13C NMR chemical shifts for 1,1,1-Trifluoro-3-((4-methoxyphenyl)amino)propan-2-ol
An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 1,1,1-Trifluoro-3-((4-methoxyphenyl)amino)propan-2-ol
Abstract
This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 1,1,1-Trifluoro-3-((4-methoxyphenyl)amino)propan-2-ol. In the absence of publicly available experimental data for this specific molecule, this document serves as a predictive framework for researchers, scientists, and professionals in drug development. By leveraging established principles of NMR spectroscopy and comparative data from analogous structures, we will elucidate the expected chemical shifts, multiplicities, and coupling constants. This guide explains the causal relationships between the molecule's structure—including its trifluoromethyl group, chiral center, and substituted aromatic ring—and its spectral features. Furthermore, a detailed, self-validating experimental protocol for the empirical acquisition of this data is provided, ensuring scientific rigor and trustworthiness.
Introduction: Structural Elucidation of a Fluorinated Amino Alcohol
1,1,1-Trifluoro-3-((4-methoxyphenyl)amino)propan-2-ol is a fluorinated organic compound with structural motifs common in medicinal chemistry and materials science. The presence of a trifluoromethyl (CF₃) group can significantly enhance metabolic stability, binding affinity, and lipophilicity, making it a valuable feature in drug design.[1][2] NMR spectroscopy is the cornerstone technique for the unambiguous structural verification of such novel compounds. This guide provides a foundational analysis of the key spectral features expected for this molecule, serving as a benchmark for its future synthesis and characterization.
The core structure incorporates several key features that dictate its NMR signature:
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An electron-withdrawing trifluoromethyl group that strongly influences adjacent nuclei through space and through bonds.
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A chiral center at the C2 carbon, which induces magnetic non-equivalence (diastereotopicity) in neighboring protons.
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A p-substituted aromatic ring (the 4-methoxyphenyl group) which exhibits a characteristic AA'BB' spin system.
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Labile hydroxyl (-OH) and amine (-NH) protons, whose signals can be broad and solvent-dependent.
Below is the chemical structure with the standard IUPAC numbering used for the subsequent spectral assignments.
Caption: Structure and numbering of 1,1,1-Trifluoro-3-((4-methoxyphenyl)amino)propan-2-ol.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is predicted based on the additive effects of substituents and analysis of analogous compounds. The choice of solvent (e.g., CDCl₃ or DMSO-d₆) will influence the chemical shifts of the labile N-H and O-H protons; for this prediction, a non-hydrogen-bonding solvent like CDCl₃ is assumed for the backbone, while DMSO-d₆ is often used to sharpen labile proton signals.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Predicted Coupling Constants (J, Hz) | Rationale & Comparative Insights |
| H-C5, H-C9 | ~6.80 | Doublet (d) | 2H | J ≈ 8-9 Hz | These protons are ortho to the electron-donating methoxy group and part of a classic AA'BB' system. Similar protons in p-anisidine derivatives typically appear in this region.[3][4] |
| H-C6, H-C8 | ~6.65 | Doublet (d) | 2H | J ≈ 8-9 Hz | These protons are ortho to the amino group. The AA'BB' pattern arises from coupling only to their ortho neighbors (H-C5/H-C9).[3] |
| H-C2 | ~4.1 - 4.3 | Multiplet (m) | 1H | ³JH2-H3a/b ≈ 4-8 Hz, ³JH2-F ≈ 6-8 Hz | This methine proton is deshielded by the adjacent hydroxyl group and the CF₃ group (through three bonds). It will couple to the two diastereotopic H-3 protons and the three fluorine atoms, resulting in a complex multiplet. |
| H-C10 (OCH₃) | ~3.75 | Singlet (s) | 3H | N/A | The methoxy group protons are characteristic and typically appear as a sharp singlet in this region.[5][6] |
| H-N | ~3.6 (broad) | Singlet, broad (s, br) | 1H | N/A | The chemical shift of the amine proton is highly variable and depends on solvent, concentration, and temperature. It may couple to the adjacent H-3 protons. |
| H-C3a, H-C3b | ~3.2 - 3.5 | Multiplet (m) | 2H | ²JH3a-H3b ≈ 12-14 Hz, ³JH3-H2 ≈ 4-8 Hz | These methylene protons are diastereotopic due to the adjacent C2 chiral center. They will have different chemical shifts and will couple to each other (geminal coupling) and to the H-2 proton (vicinal coupling), creating a complex multiplet, likely an AB quartet of doublets (dd). |
| O-H | ~2.5 (broad) | Singlet, broad (s, br) | 1H | N/A | The hydroxyl proton's shift is highly variable and solvent-dependent. It often appears as a broad singlet that can be exchanged with D₂O. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides a map of the carbon skeleton. The presence of the highly electronegative fluorine atoms creates characteristic splittings (C-F coupling) that are invaluable for assignment.[7]
| Carbon Assignment | Predicted δ (ppm) | Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) | Rationale & Comparative Insights |
| C7 | ~152.5 | Singlet (s) | N/A | The aromatic carbon bearing the methoxy group is deshielded and is typically found in this downfield region.[3] |
| C4 | ~142.0 | Singlet (s) | N/A | The aromatic carbon attached to the nitrogen atom (ipso-carbon) is shifted downfield. The value is slightly lower than in some p-anisidine derivatives due to the nature of the alkylamino substituent.[3] |
| C1 (CF₃) | ~125.0 | Quartet (q) | ¹JC-F ≈ 285-290 Hz | The carbon of the trifluoromethyl group exhibits a characteristic large one-bond coupling to the three fluorine atoms, resulting in a strong quartet. This is a hallmark signal for a CF₃ group.[8][9] |
| C6, C8 | ~115.5 | Singlet (s) | N/A | These aromatic carbons are ortho to the amino group and meta to the methoxy group. |
| C5, C9 | ~114.8 | Singlet (s) | N/A | These aromatic carbons are ortho to the methoxy group and meta to the amino group, typically appearing at a very similar chemical shift to C6/C8 in p-anisidine systems.[10] |
| C2 | ~78.0 | Quartet (q) | ²JC-F ≈ 26-28 Hz | This carbon, attached to the hydroxyl group, is significantly influenced by the CF₃ group through two bonds, resulting in a downfield shift and a characteristic quartet splitting.[8][11] |
| C10 (OCH₃) | ~55.6 | Singlet (s) | N/A | The methoxy carbon signal is highly conserved and appears consistently around this chemical shift.[3][12] |
| C3 | ~48.0 | Quartet (q) | ³JC-F ≈ 2-4 Hz | The methylene carbon attached to the nitrogen is influenced by the CF₃ group through three bonds, which may result in a small, often unresolved, quartet splitting. |
Experimental Protocol for Spectral Acquisition and Validation
To empirically validate the predicted data, a rigorous and well-documented experimental approach is required. The following protocol outlines the necessary steps for acquiring high-quality ¹H and ¹³C NMR spectra.
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Detailed Methodologies:
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Sample Preparation:
-
Accurately weigh the sample. For ¹³C NMR, which has low natural abundance, a higher concentration is needed (10-20 mg). For ¹H NMR, 1-5 mg is typically sufficient.[13]
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common starting point. For resolving labile N-H and O-H protons and potentially breaking hydrogen bonds, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.
-
Ensure the sample is fully dissolved, using gentle vortexing if necessary, and transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrumental Setup and Data Acquisition:
-
Instrumentation: Utilize a high-resolution NMR spectrometer (400 MHz or higher) for optimal signal dispersion.[12]
-
Locking and Shimming: Insert the sample into the magnet. The spectrometer's field frequency is "locked" onto the deuterium signal of the solvent to correct for any magnetic field drift. The magnetic field homogeneity is then optimized through a process called "shimming" to achieve sharp, symmetrical peaks.
-
Acquisition Parameters (¹³C NMR):
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Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30) is used to produce a spectrum with singlets for all protonated carbons.[12]
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Spectral Width: A range of 0 to 220 ppm is standard for most organic molecules.
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Number of Scans: Due to the low abundance of ¹³C, a higher number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.[14]
-
Relaxation Delay: A delay of 2-5 seconds between pulses allows for proper relaxation of the carbon nuclei, ensuring more accurate quantitative information.
-
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Conclusion
This guide provides a robust, theory-backed prediction of the ¹H and ¹³C NMR spectra of 1,1,1-Trifluoro-3-((4-methoxyphenyl)amino)propan-2-ol. The key identifying features are expected to be the characteristic quartet signals of the CF₃ carbon (~125.0 ppm) and the C2 methine carbon (~78.0 ppm) in the ¹³C spectrum, and the complex multiplet patterns of the diastereotopic C3 protons in the ¹H spectrum. These predictions, grounded in data from analogous structures and fundamental NMR principles, offer a reliable template for the structural verification of this compound. The provided experimental protocol ensures that empirical data can be acquired in a systematic and trustworthy manner, enabling researchers to confidently confirm the structure of this and other related fluorinated molecules.
References
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